molecular formula C10H7ClO2 B12120241 4-(Chloromethyl)-2H-1-benzopyran-2-one

4-(Chloromethyl)-2H-1-benzopyran-2-one

Cat. No.: B12120241
M. Wt: 194.61 g/mol
InChI Key: DOPIYKOJONGIEE-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2H-1-benzopyran-2-one is a chemical compound that belongs to the class of benzopyran derivatives It is characterized by the presence of a chloromethyl group attached to the benzopyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2H-1-benzopyran-2-one typically involves the chloromethylation of 2H-1-benzopyran-2-one. One common method is the reaction of 2H-1-benzopyran-2-one with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making it more electrophilic and facilitating the attack by the aromatic pi-electrons of the benzopyran ring .

Industrial Production Methods

Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, safety measures are crucial due to the use of hazardous reagents like formaldehyde and hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide are commonly used under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or neutral conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

The major products formed from these reactions include various substituted benzopyran derivatives, which can have different functional groups such as azides, thiols, alcohols, or carboxylic acids.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2H-1-benzopyran-2-one involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, DNA, or other cellular components, potentially disrupting their normal function and leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Chloromethyl)-2H-1-benzopyran-2-one is unique due to its benzopyran core, which imparts specific chemical and biological properties. The presence of the chloromethyl group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.

Properties

Molecular Formula

C10H7ClO2

Molecular Weight

194.61 g/mol

IUPAC Name

4-(chloromethyl)chromen-2-one

InChI

InChI=1S/C10H7ClO2/c11-6-7-5-10(12)13-9-4-2-1-3-8(7)9/h1-5H,6H2

InChI Key

DOPIYKOJONGIEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)O2)CCl

Origin of Product

United States

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